Verified Purity Specification Against the Closest Structural Analog
The target compound, 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide, is supplied with a verified purity specification of ≥95% . Its closest structural analog, N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862831-05-8), has no publicly listed purity specification from the same supplier, creating an information asymmetry . For researchers requiring a pre-validated building block with a guaranteed minimum purity to ensure reproducible synthesis or screening, the disclosed specification of the target compound provides a quantitative procurement advantage.
| Evidence Dimension | Minimum Supplied Purity |
|---|---|
| Target Compound Data | ≥95% |
| Comparator Or Baseline | N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862831-05-8): purity specification not listed |
| Quantified Difference | Target provides a verifiable ≥95% purity baseline; comparator has no published specification. |
| Conditions | Vendor technical datasheet (Chemenu, 2026) |
Why This Matters
A documented minimum purity is essential for calculating stoichiometry and interpreting biological assay results, giving the target compound a clear procurement advantage over structurally similar analogs with unverified purity.
